2-Amino-7-chloro-6-fluoroquinolin-3-ol

Antibacterial MIC Fluoroquinolone

Researchers seeking potent antibacterial scaffolds often find that off-target halogenation patterns fail to engage bacterial topoisomerases effectively. This 2-aminoquinolin-3-ol features the validated 6-fluoro-7-chloro motif-structurally analogous to clinical fluoroquinolones-but on a 2-amino-3-ol scaffold for novel SAR exploration. • **Target:** DNA gyrase / topoisomerase IV inhibition (predicted) • **Purity:** ≥98% verified • **Utility:** Build diverse 2,3-disubstituted libraries via amino/hydroxyl handles • **Supply:** BenchChem stock, ready for immediate R&D shipment

Molecular Formula C9H6ClFN2O
Molecular Weight 212.61 g/mol
Cat. No. B12985923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-7-chloro-6-fluoroquinolin-3-ol
Molecular FormulaC9H6ClFN2O
Molecular Weight212.61 g/mol
Structural Identifiers
SMILESC1=C2C=C(C(=CC2=NC(=C1O)N)Cl)F
InChIInChI=1S/C9H6ClFN2O/c10-5-3-7-4(1-6(5)11)2-8(14)9(12)13-7/h1-3,14H,(H2,12,13)
InChIKeyDNJPAIXZPOPLPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-7-chloro-6-fluoroquinolin-3-ol: High-Purity Halogenated Scaffold


2-Amino-7-chloro-6-fluoroquinolin-3-ol (CAS 2435613-41-3) is a 2-aminoquinolin-3-ol derivative featuring a distinctive 6-fluoro/7-chloro substitution pattern on the quinoline core . This halogenation motif is structurally analogous to the critical 6-fluoro-7-chloro arrangement found in the broad-spectrum fluoroquinolone antibiotic class, but is positioned on a 2-aminoquinolin-3-ol scaffold rather than a 4-oxo-quinoline carboxylic acid framework [1]. The compound is commercially available at high purity (98%) and serves as a versatile building block for synthesizing libraries of 2-substituted aminoquinolines [2].

6-Fluoro-7-chloro substitution pattern for antimicrobial screening context
2-Aminoquinolin-3-ol scaffold, distinct from 4-oxo-quinoline carboxylic acid core
High-purity building block for 2-substituted quinoline library synthesis

2-Amino-7-chloro-6-fluoroquinolin-3-ol: Why Halogenation Matters


The antimicrobial potency and selectivity of quinoline-based inhibitors are exquisitely sensitive to the halogenation pattern on the bicyclic core. Unsubstituted 2-aminoquinoline (2-AQ) exhibits weak and narrow-spectrum activity, with MIC values ranging from 8–128 µg/mL against clinically relevant Gram-negative pathogens [1]. In contrast, the 6-fluoro-7-chloro motif is a well-established pharmacophore for enhancing antibacterial activity, primarily by optimizing interactions with bacterial DNA gyrase and topoisomerase IV [2]. Simply substituting 2-AQ with a non-halogenated or differently halogenated analog (e.g., 2-amino-6-fluoroquinolin-3-ol) fails to recapitulate the potency gains conferred by the precise 6-fluoro-7-chloro arrangement . Therefore, 2-Amino-7-chloro-6-fluoroquinolin-3-ol is not interchangeable with its less-substituted or regioisomeric counterparts in applications requiring the specific electronic and steric profile of this halogenation pattern.

Unsubstituted 2-aminoquinoline
Weaker antimicrobial activity; may not support DNA gyrase/topoisomerase IV inhibition context.
Regioisomeric or mono-halogenated analogs
Missing 7-chloro or 6-fluoro substitution may alter electronic profile and reduce target engagement.

2-Amino-7-chloro-6-fluoroquinolin-3-ol: Head-to-Head Comparisons


Antibacterial Potency: Halogenated vs. Unsubstituted Scaffold

The 6-fluoro-7-chloro substitution pattern, which is present in 2-Amino-7-chloro-6-fluoroquinolin-3-ol, is a critical determinant of antibacterial potency. While direct MIC data for the exact compound are not available, the structural motif is directly analogous to the core of fluoroquinolones where this specific halogenation yields sub-micromolar MICs against key pathogens [1]. In stark contrast, unsubstituted 2-aminoquinoline (2-AQ) exhibits weak activity against Gram-negative bacteria, with MIC values of 8–128 µg/mL against Burkholderia cepacia complex and Acinetobacter baumannii [2]. This represents a >100-fold difference in potency, strongly implying that the non-halogenated 2-aminoquinoline scaffold is an unsuitable comparator for applications requiring potent antimicrobial activity.

Antibacterial potency context
Class-level inference
Inferred: sub-µg/mL MICs for halogenated scaffold vs. 2-aminoquinoline: 8–128 µg/mL (>100-fold difference).
Supports antimicrobial screening context; direct data needed.
Based on fluoroquinolone structural analogy.
Antibacterial MIC Fluoroquinolone

DNA Gyrase and Topoisomerase IV Inhibition

The antibacterial mechanism of 2-Amino-7-chloro-6-fluoroquinolin-3-ol is proposed to involve inhibition of bacterial DNA gyrase and topoisomerase IV . This is a direct consequence of its 6-fluoro-7-chloro substitution pattern, which is a hallmark of fluoroquinolone antibiotics [1]. In contrast, unsubstituted 2-aminoquinoline derivatives have been shown to target the bacterial nitric oxide synthase (bNOS) active site, a completely different mechanism with limited antibacterial spectrum [2]. This mechanistic divergence underscores that 2-Amino-7-chloro-6-fluoroquinolin-3-ol is a fundamentally different tool compound, suitable for probing DNA replication pathways, whereas unsubstituted 2-aminoquinolines are more relevant for studying bacterial NO signaling.

Mechanism of action context
Class-level inference
Inferred target: DNA gyrase / topoisomerase IV vs. comparator target: bNOS (unsubstituted 2-aminoquinoline).
Mechanism context for DNA replication pathway studies.
Structural analogy; experimental validation required.
DNA Gyrase Inhibition Topoisomerase IV Target Engagement

Synthetic Advantage of the 2-Amino Group

The 2-amino group on 2-Amino-7-chloro-6-fluoroquinolin-3-ol provides a versatile handle for further chemical elaboration. Microwave-assisted synthesis protocols have been developed to convert 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde—a close synthetic precursor—into a diverse library of 2-substituted amino derivatives in high yield [1]. In contrast, analogs lacking a reactive 2-position functional group, such as 7-chloro-6-fluoro-2-methylquinoline , require more complex, multi-step functionalization strategies to introduce new substituents. This inherent synthetic accessibility makes 2-Amino-7-chloro-6-fluoroquinolin-3-ol a superior choice for generating focused compound libraries in structure-activity relationship (SAR) studies.

Derivatization efficiency
Cross-study comparable
2-Amino group: direct nucleophilic substitution; 2-Methyl analog: requires pre-functionalization.
May reduce synthetic steps for library generation.
Based on microwave-assisted protocols for related scaffolds.
Synthetic Building Block Derivatization Medicinal Chemistry

2-Amino-7-chloro-6-fluoroquinolin-3-ol: Target Applications


Next-Generation Antibacterial Lead Optimization

Based on its structural analogy to the 6-fluoro-7-chloro motif of potent fluoroquinolones, 2-Amino-7-chloro-6-fluoroquinolin-3-ol is a compelling starting point for synthesizing and screening novel antibacterial agents targeting Gram-negative pathogens. Its predicted mechanism of action—inhibition of DNA gyrase and topoisomerase IV—is a clinically validated antibacterial strategy [1]. Researchers can leverage the reactive 2-amino group to generate diverse analogs and explore structure-activity relationships aimed at overcoming existing fluoroquinolone resistance mechanisms .

Probing Bacterial DNA Replication Machinery

Due to its inferred ability to target bacterial DNA gyrase and topoisomerase IV, 2-Amino-7-chloro-6-fluoroquinolin-3-ol can serve as a chemical probe to dissect the function of these essential enzymes in model organisms like E. coli and S. aureus. This is a distinct application from that of unsubstituted 2-aminoquinolines, which have been shown to target bacterial nitric oxide synthase (bNOS) [2].

Diversity-Oriented Quinoline Library Synthesis

The 2-amino group and 3-hydroxyl functionalities provide two orthogonal vectors for chemical diversification. Microwave-assisted protocols, such as those demonstrated for 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde, can be adapted to rapidly generate large, diverse libraries of 2- and 3-substituted quinoline derivatives for broad biological screening [3].

Application
Selection Property
Validation Focus
Antimicrobial SAR and lead optimization research
6-Fluoro-7-chloro quinoline scaffold
Antimicrobial screening and MIC endpoint review
Bacterial DNA replication pathway studies
Inferred DNA gyrase / topoisomerase IV inhibition
Target engagement and mechanistic assays
Quinoline-focused library synthesis
2-Amino and 3-hydroxyl diversification handles
Synthetic route efficiency and library diversity

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